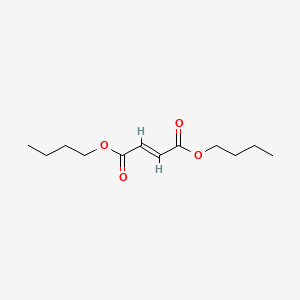

Dibutyl fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is a colorless liquid with a faint characteristic odor and is primarily used as an internal plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its excellent plasticizing properties enhance the flexibility, processability, and durability of materials.

Wirkmechanismus

Target of Action

Dibutyl fumarate (DBF) is believed to target the nuclear factor erythroid-derived 2-related factor (Nrf2) and other independent pathways . These targets play a crucial role in initiating an anti-inflammatory immune response, leading to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Mode of Action

DBF interacts with its targets, leading to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier . It is also suggested that DBF promotes glycolysis and diminishes cell respiration in endothelial cells, possibly due to a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity .

Biochemical Pathways

DBF affects various biochemical pathways. It is believed to decrease the number of lymphocytes due to apoptosis and activate the Nrf2-dependent and independent anti-oxidant pathway in the CNS . DBF also alters the energetic metabolism of endothelial cells .

Pharmacokinetics

It’s important to note that after oral intake, a similar compound, dimethyl fumarate, is mostly hydrolyzed to monomethyl fumarate in the small intestine

Result of Action

The molecular and cellular effects of DBF’s action include changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier . DBF also promotes glycolysis and diminishes cell respiration in endothelial cells .

Biochemische Analyse

Biochemical Properties

It is known that fumarate, the parent compound of DBF, plays a crucial role in the TCA cycle, a central metabolic pathway in all aerobic organisms . In this cycle, fumarate is converted into malate by the enzyme fumarase

Cellular Effects

The cellular effects of Dibutyl fumarate are not well-studied. Related compounds such as dibutyl phthalate (DBP) have been shown to influence various cellular processes. For instance, DBP has been found to alter the metabolic pathways of microbes in black soils, affecting nitrogen, carbon, and sulfur metabolism

Molecular Mechanism

The precise molecular mechanism of action of this compound is not clear. Studies on related compounds suggest potential pathways. For example, dimethyl fumarate, another fumarate ester, has been shown to activate the transcription factor Nuclear factor erythroid-derived 2-related factor 2 (Nrf2) pathway and has been identified as a nicotinic acid receptor agonist in vitro . Whether DBF shares these mechanisms of action remains to be determined.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Related compounds such as DBP have been studied in this context. For instance, DBP has been shown to negatively correlate with reproductive organ weight and sperm parameters in rodents at a dosage range of 100-500 mg/kg/day .

Metabolic Pathways

This compound is likely involved in the TCA cycle due to its fumarate moiety . In this cycle, fumarate is converted into malate by the enzyme fumarase

Subcellular Localization

Fumarase, the enzyme that catalyzes the conversion of fumarate to malate in the TCA cycle, is primarily localized in the mitochondria

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibutyl fumarate is synthesized through the esterification of fumaric acid with butanol. The reaction typically involves heating fumaric acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds via a Fischer esterification mechanism, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors equipped with efficient heat exchange systems to maintain optimal reaction temperatures. The process is carried out under controlled conditions to ensure high yield and purity of the final product. The resulting this compound is then purified through distillation to remove any unreacted starting materials and byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: Dibutyl fumarate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to fumaric acid and butanol using aqueous acid or base catalysts.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Major Products Formed:

Hydrolysis: Fumaric acid and butanol.

Transesterification: Various esters, depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Dibutyl fumarate is widely used in scientific research and various industries due to its plasticizing properties. It is employed in the production of resilient copolymers used in plastics, rubber, paints, and inks. Additionally, it is used in the formulation of personal care products and pharmaceuticals to improve the texture and stability of formulations.

Vergleich Mit ähnlichen Verbindungen

Dibutyl phthalate (DBP)

Dimethyl fumarate (DMF)

Diethyl fumarate

Dibutyl succinate

Eigenschaften

CAS-Nummer |

82807-35-0 |

|---|---|

Molekularformel |

C12H20O4 |

Molekulargewicht |

228.28 g/mol |

IUPAC-Name |

dibutyl but-2-enedioate |

InChI |

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |

InChI-Schlüssel |

JBSLOWBPDRZSMB-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=CC(=O)OCCCC |

Isomerische SMILES |

CCCCOC(=O)/C=C/C(=O)OCCCC |

Kanonische SMILES |

CCCCOC(=O)C=CC(=O)OCCCC |

Physikalische Beschreibung |

Clear nearly colorless liquid; [Acros Organics MSDS] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-[6-[[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7815003.png)

![disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B7815022.png)

![Sodium erythorbate [FCC]](/img/structure/B7815050.png)

![sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7815067.png)